molecular formula C9H9BrO2 B8570290 1-(4-Bromophenyl)-1-hydroxypropan-2-one

1-(4-Bromophenyl)-1-hydroxypropan-2-one

Cat. No.: B8570290
M. Wt: 229.07 g/mol
InChI Key: CPKAAKNUOYCKDF-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-1-hydroxypropan-2-one is a brominated aromatic hydroxyketone with the molecular formula C₉H₉BrO₂. Its structure features a 4-bromophenyl group attached to a hydroxypropan-2-one backbone, combining a ketone and a hydroxyl group. This dual functionality enables hydrogen bonding (via the hydroxyl) and electrophilic reactivity (via the ketone), making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

1-(4-bromophenyl)-1-hydroxypropan-2-one

InChI

InChI=1S/C9H9BrO2/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-5,9,12H,1H3

InChI Key

CPKAAKNUOYCKDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Differences and Functional Group Effects

The target compound is distinguished from analogs by the presence of both hydroxyl and ketone groups. Key comparisons include:

  • (E)-1-(4-Bromophenyl)-3-(4-iodophenyl)prop-2-en-1-one (Chalcone): Features an α,β-unsaturated ketone (propenone) and iodine substituent. The conjugated enone system enhances UV absorption and reactivity in Michael additions, unlike the isolated ketone in the target compound .
  • 1-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one: The dimethylamino group introduces strong electron-donating effects, altering electronic properties and redox behavior .

Table 1: Structural and Functional Group Comparisons

Compound Key Functional Groups Electronic Effects Hydrogen Bonding Capacity
1-(4-Bromophenyl)-1-hydroxypropan-2-one -OH, -CO- Moderate electron-withdrawing (Br, CO) High (due to -OH)
(E)-1-(4-Bromophenyl)-3-(4-iodophenyl)prop-2-en-1-one -CO-, C=C, -I Strong electron-withdrawing (I) Low (no -OH)
1-(4-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one -CO-, C=C, -OCH₂CH₃ Electron-donating (OCH₂CH₃) Moderate (ether oxygen)

Physical and Spectroscopic Properties

Melting Points and Solubility
  • The hydroxyacetophenone derivative 1-[4-(4-Bromobutoxy)-2-hydroxy-5-(2-propenyl)phenyl]ethanone has a melting point (m.p.) of 66°C, suggesting that hydroxyl groups may lower m.p. compared to non-hydroxylated analogs .
  • Chalcone derivatives (e.g., (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one) typically exhibit higher m.p. (150–200°C) due to planar structures and π-π stacking .
NMR Spectroscopy
  • 1H NMR : The target compound’s hydroxyl proton would resonate near δ 2–5 ppm (broad), while its ketone lacks adjacent protons, contrasting with chalcones’ α,β-unsaturated protons (δ 6–8 ppm, doublets with J ≈ 15–16 Hz) .
  • 13C NMR : The ketone carbon in the target compound would appear near δ 200–210 ppm, similar to chalcones (δ 188–190 ppm) .

Reactivity and Chemical Behavior

  • Hydrogen Bonding : The hydroxyl group in the target compound facilitates intermolecular hydrogen bonding, influencing crystal packing (as per Etter’s graph-set analysis) and solubility .
  • Electrophilic Reactivity : The ketone can undergo nucleophilic additions (e.g., Grignard reactions), whereas chalcones’ α,β-unsaturated ketones are prone to cycloadditions and conjugate additions .

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